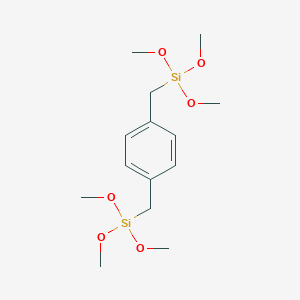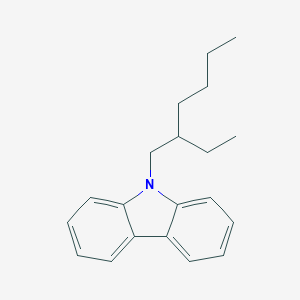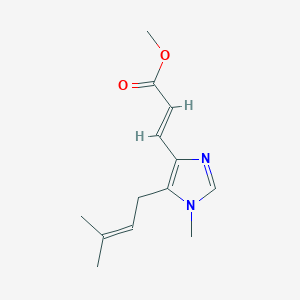
фун吉林
描述
"Fungerin" appears to be a hypothetical compound; therefore, the following information is synthesized from general knowledge about organic compounds, their synthesis, structure, and properties. Understanding these aspects is crucial for developing compounds with specific biological or physicochemical characteristics.
Synthesis Analysis
The synthesis of organic compounds like "Fungerin" often involves complex reaction pathways. Strategies for synthesis may include controlling chemical coupling reactions on surfaces for new organic materials creation, highlighting the importance of precise conditions to steer the formation of reaction products (Clair & de Oteyza, 2019).
Molecular Structure Analysis
The molecular structure of compounds is closely related to their physical and chemical properties. Techniques like atomic pair distribution function (PDF) analysis have been employed to study short- and intermediate-range order in molecular materials, providing insights into molecular arrangement and structural details (Terban & Billinge, 2021).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves examining how it interacts with other substances and its stability, reactivity, and transformation. Metal-organic frameworks (MOFs), for example, have been studied for their catalytic and photocatalytic properties, which are influenced by their unique structural features (Dhakshinamoorthy, Li, & García, 2018).
Physical Properties Analysis
The physical properties of compounds, including solubility, melting point, and boiling point, can be analyzed through various thermal analysis techniques. These methods have been crucial in investigating the physical and chemical properties of nanomaterials, offering insights into their structure and functionality (Seifi et al., 2020).
Chemical Properties Analysis
Chemical properties analysis often involves studying the interactions of compounds with different chemicals and their behavior in various environments. Ionic liquids (ILs), for example, have been extensively studied for their structure-property relationships, providing valuable insights into how molecular features affect macroscopic properties (Silva et al., 2020).
科学研究应用
抗真菌特性: Kato 等人 (1996) 最先从镰刀菌属真菌中分离出 фун吉林,并将其鉴定为一种抗真菌生物碱。 фун吉林的结构主要是通过核磁共振光谱阐明的,包括使用脉冲场梯度 (PFG)-HMBC 技术的研究 (Kato、Koshino、Uzawa 和 Anzai,1996)。
细胞周期停滞和凋亡诱导: Koizumi 等人 (2004) 发现 фун吉林使 Jurkat 细胞在 G2/M 期停滞细胞周期并诱导凋亡。观察到 фун吉林导致 Cdc25C 的过度磷酸化和 Cdc2 的去磷酸化,这表明它在使细胞周期停滞在 M 期中起作用。此外, фун吉林在体外抑制微管蛋白的聚合 (Koizumi、Arai、Tomoda 和 Ōmura,2004)。
化学合成: Przybyla 和 Nubbemeyer (2016) 开发了一种选择性合成 фун吉林的方案。该过程涉及由肌氨酸、丙炔酸和异戊烯基溴化物生成所需的 N-甲基 α-氨基酮。该合成提供了一种生成 фун吉林及其类似物以供进一步研究的方法 (Przybyla 和 Nubbemeyer,2016)。
抗菌和细胞毒活性: Wen 等人 (2015) 从镰刀菌属真菌中分离出美菌素 A-F,它们是包括 фун吉林及其类似物在内的生物碱。这些化合物,特别是 фун吉林,对金黄色葡萄球菌和肺炎链球菌表现出抗菌活性,以及对 T24 细胞的弱细胞毒性 (Wen、Li、Liu、Ye、Yao 和 Che,2015)。
杀虫特性: Uchida 等人 (2005) 发现了一种新的杀虫抗生素,羟基 фун吉林 A 和 B,以及已知的化合物 фун吉林。这些是从真菌菌株绿僵菌属 FKI-1079 的培养液中分离出来的。羟基 фун吉林 A 和 B 对卤虫无节幼虫表现出生长抑制活性 (Uchida、Imasato、Yamaguchi、Masuma、Shiomi、Tomoda 和 Ōmura,2005)。
属性
IUPAC Name |
methyl (E)-3-[1-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)5-7-12-11(14-9-15(12)3)6-8-13(16)17-4/h5-6,8-9H,7H2,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJZWVUHEIKSRC-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(N=CN1C)C=CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(N=CN1C)/C=C/C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fungerin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is fungerin and where is it found?
A1: Fungerin is an antifungal alkaloid originally isolated as a fungal metabolite of Fusarium sp. [, ]. It has also been found in other fungi like Fusarium tricinctum, an endophytic fungus found in the plant Peucedanum praeruptorum Dunn [].
Q2: What is known about the mechanism of action of fungerin?
A2: Research suggests that fungerin inhibits the polymerization of microtubule proteins in vitro []. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, followed by apoptosis (programmed cell death) in Jurkat cells [].
Q3: How does fungerin affect the cell cycle at a molecular level?
A3: Studies show that fungerin induces hyperphosphorylation of Cdc25C and dephosphorylation of Cdc2 []. These events are indicative of cell cycle arrest at the M phase, further supporting the hypothesis that fungerin primarily acts by disrupting microtubule polymerization [].
Q4: Has the structure of fungerin been fully characterized?
A4: Yes, the structure of fungerin has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, including 15N-NMR studies utilizing the pulsed field gradient (PFG)-HMBC technique at natural abundance [].
Q5: Have there been any successful attempts to synthesize fungerin?
A5: Yes, several research groups have reported the total synthesis of fungerin [, ]. One approach involves a chemoselective synthesis strategy, starting from sarcosine, propiolic acid, and prenyl bromide to generate the required N-methyl α-aminoketone. Subsequent Marckwald thioimidazole cyclization and sulfur removal yield fungerin and its analogues [].
Q6: Are there any known derivatives of fungerin?
A6: Yes, researchers have identified new insecticidal antibiotics, hydroxyfungerins A and B, produced by Metarhizium sp. FKI-1079 []. Additionally, fusagerins A-F, new alkaloids structurally related to fungerin, have been isolated from Fusarium sp. [, ].
Q7: Are there any studies exploring the structure-activity relationship (SAR) of fungerin?
A7: While detailed SAR studies are limited, the synthesis of fungerin analogues with defined substitution patterns suggests that modifications to the core structure could be used to explore the impact on activity, potency, and selectivity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



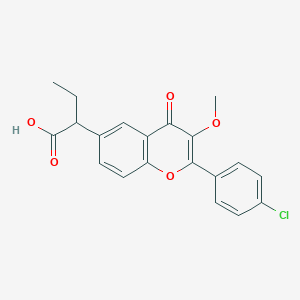
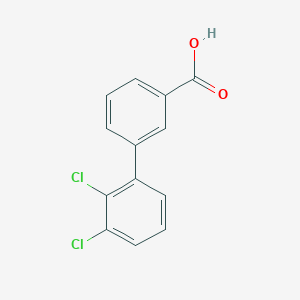
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)
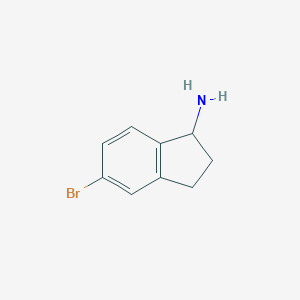

![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)

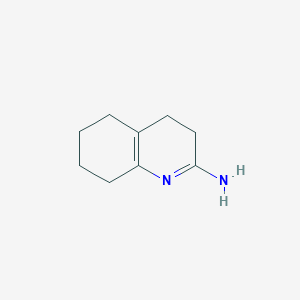
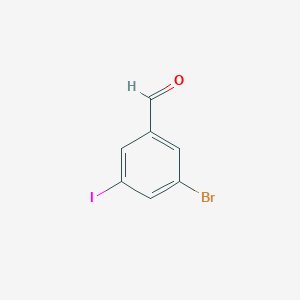
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)

